molecular formula C10H9FN2OS B5193978 5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one

5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one

Cat. No.: B5193978
M. Wt: 224.26 g/mol
InChI Key: UASXAYBRRLOPQA-UHFFFAOYSA-N
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Description

5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the 4-fluoro-benzyl group and the thiazolidinone ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one typically involves the reaction of 4-fluoro-benzylamine with a thiazolidinone precursor. One common method includes the condensation of 4-fluoro-benzylamine with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A related compound with a similar benzyl group but lacking the thiazolidinone ring.

    Thiazolidinone Derivatives: Compounds with variations in the substituents on the thiazolidinone ring.

Uniqueness

5-(4-Fluoro-benzyl)-2-imino-thiazolidin-4-one is unique due to the combination of the 4-fluoro-benzyl group and the thiazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASXAYBRRLOPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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